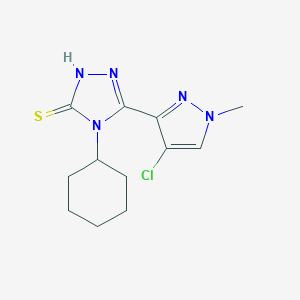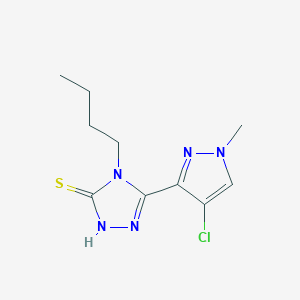
2-{4-nitro-1H-imidazol-1-yl}-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-nitro-1H-imidazol-1-yl}-N-(4-methylphenyl)acetamide, also known as Nifurtimox, is a nitrofuran derivative that has been used as an antiprotozoal drug for over 50 years. It is primarily used to treat Chagas disease, a parasitic infection caused by Trypanosoma cruzi, which affects millions of people in Latin America. Nifurtimox has also been investigated for its potential use in treating other parasitic infections and cancer.
Mécanisme D'action
The exact mechanism of action of 2-{4-nitro-1H-imidazol-1-yl}-N-(4-methylphenyl)acetamide is not fully understood. It is believed to work by generating reactive oxygen species, which cause damage to the parasite's DNA and other cellular components. This leads to the death of the parasite.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce oxidative stress and apoptosis in cancer cells, and to inhibit the growth of Trypanosoma cruzi by damaging its DNA. This compound has also been shown to have immunomodulatory effects, and to increase the production of cytokines and chemokines in response to infection.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{4-nitro-1H-imidazol-1-yl}-N-(4-methylphenyl)acetamide in lab experiments is its well-established antiprotozoal activity against Trypanosoma cruzi. This makes it a useful tool for studying the biology of the parasite and for developing new treatments for Chagas disease. However, one limitation of using this compound is its potential toxicity to mammalian cells. This can make it difficult to use in cell culture experiments, and may limit its potential use in cancer treatment.
Orientations Futures
There are several future directions for research on 2-{4-nitro-1H-imidazol-1-yl}-N-(4-methylphenyl)acetamide. One area of interest is the development of new formulations of the drug that are more effective and less toxic than the current formulation. Another area of interest is the investigation of this compound's potential use in treating other parasitic infections, such as leishmaniasis and African trypanosomiasis. Finally, there is ongoing research into the use of this compound as a potential treatment for cancer, particularly in combination with other chemotherapeutic agents.
Méthodes De Synthèse
The synthesis of 2-{4-nitro-1H-imidazol-1-yl}-N-(4-methylphenyl)acetamide involves the reaction of 4-nitroimidazole with p-toluidine in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with acetic acid to form this compound. The yield of this reaction is typically around 50%.
Applications De Recherche Scientifique
2-{4-nitro-1H-imidazol-1-yl}-N-(4-methylphenyl)acetamide has been extensively studied for its antiprotozoal activity against Trypanosoma cruzi, the causative agent of Chagas disease. It has been shown to be effective in both acute and chronic stages of the disease, and is considered one of the main drugs used for treatment. This compound has also been investigated for its potential use in treating other parasitic infections, such as leishmaniasis and African trypanosomiasis.
In addition to its antiprotozoal activity, this compound has also been studied for its potential use in cancer treatment. It has been shown to have cytotoxic effects against various cancer cell lines, and has been investigated as a potential treatment for glioblastoma, breast cancer, and leukemia.
Propriétés
Formule moléculaire |
C12H12N4O3 |
|---|---|
Poids moléculaire |
260.25 g/mol |
Nom IUPAC |
N-(4-methylphenyl)-2-(4-nitroimidazol-1-yl)acetamide |
InChI |
InChI=1S/C12H12N4O3/c1-9-2-4-10(5-3-9)14-12(17)7-15-6-11(13-8-15)16(18)19/h2-6,8H,7H2,1H3,(H,14,17) |
Clé InChI |
XIFSCNASJRDQGS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=C(N=C2)[N+](=O)[O-] |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)CN2C=C(N=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-[(3,4-dimethoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279869.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B279871.png)
![4-benzyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279872.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B279873.png)

![4-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthalenesulfonamide](/img/structure/B279876.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B279880.png)
![1-ethyl-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B279881.png)
![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-2-{4-nitro-1H-pyrazol-1-yl}acetamide](/img/structure/B279884.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279887.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-morpholinyl)acetamide](/img/structure/B279891.png)
![N-[3-(1,3-dioxan-2-yl)phenyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B279892.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279893.png)
